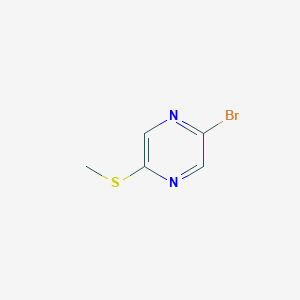

2-Bromo-5-(methylthio)pyrazine

Description

Significance of Pyrazine (B50134) Derivatives in Chemical Research

Pyrazine and its derivatives are a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 4. researchgate.netwikipedia.org This arrangement of atoms imparts unique electronic properties and reactivity to the pyrazine ring, making it a cornerstone in various areas of chemical research. nih.govtandfonline.com Pyrazine-containing compounds are widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govontosight.aiontosight.airesearchgate.net Their prevalence in both natural and synthetic bioactive molecules underscores their importance in drug discovery and development. nih.govresearchgate.net

The study of pyrazines dates back to the 19th century, with the first synthesis of a pyrazine derivative, 2,3,5,6-tetraphenylpyrazine, reported in 1844. researchgate.net Early research focused on the fundamental synthesis and characterization of these compounds. wikipedia.org Over the decades, the field has evolved significantly, with the development of sophisticated synthetic methodologies enabling the creation of a vast library of pyrazine derivatives with tailored properties. researchgate.nete-bookshelf.de This has paved the way for their application in a wide range of fields beyond their initial use as flavor and fragrance components. researchgate.net

Pyrazine rings are found in a variety of natural products, contributing to the aroma of many roasted or cooked foods. wikipedia.org Beyond their sensory properties, naturally occurring pyrazines, such as tetramethylpyrazine (ligustrazine) isolated from the Chinese herb Ligusticum wallichii, exhibit significant biological activities. researchgate.net The biosynthesis of these compounds in microorganisms often starts from common metabolic precursors like chorismate, an intermediate in the shikimate pathway. mdpi.comacs.org Understanding these biosynthetic pathways is crucial for the sustainable production of valuable pyrazine-based compounds. researchgate.net

Unique Structural Features and Rationale for Research Focus on 2-Bromo-5-(methylthio)pyrazine

This compound possesses a distinct combination of functional groups that make it a particularly interesting subject for chemical research. The pyrazine core provides the foundational heterocyclic structure. The bromo substituent at the 2-position serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions like the Suzuki coupling. mdpi.com This allows for the facile introduction of diverse aryl and heteroaryl groups. The methylthio group at the 5-position influences the electronic properties of the pyrazine ring and can also be a site for further chemical modification. ontosight.aiontosight.ai This strategic placement of reactive sites makes this compound an ideal scaffold for building complex molecular architectures.

Overview of Research Directions and Potential Impact

Current research involving this compound and related structures is largely focused on leveraging its synthetic utility. In medicinal chemistry, it serves as a key intermediate for the synthesis of novel compounds with potential therapeutic applications. ontosight.aiontosight.airesearchgate.net For example, pyrazine derivatives have been investigated as inhibitors of enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH), which is a target for immunosuppressive and anticancer drugs. nih.gov In materials science, the pyrazine core can be incorporated into larger conjugated systems to create materials with interesting electronic and photophysical properties. mdpi.com The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of new molecules with significant societal impact.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylsulfanylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYYWEIFRRHWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673178 | |

| Record name | 2-Bromo-5-(methylsulfanyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049026-49-4 | |

| Record name | 2-Bromo-5-(methylsulfanyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 5 Methylthio Pyrazine and Its Analogs

Foundational Synthesis Routes to Pyrazine (B50134) Core Structures

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a fundamental structural motif in numerous biologically active compounds and flavor components. The synthesis of the pyrazine core has been a subject of extensive research, leading to the development of several classical and modern synthetic methodologies.

Historically significant methods for constructing the pyrazine ring include the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879). The Staedel–Rugheimer method involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield the pyrazine. A variation of this is the Gutknecht synthesis, which also relies on the self-condensation of an α-ketoamine.

A more general and widely utilized approach is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. This method typically proceeds through a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. Common oxidizing agents for this transformation include copper (II) oxide and manganese oxide. Symmetrically substituted pyrazines are often efficiently synthesized using this route. For instance, the condensation of an α-diketone with a 1,2-diaminoalkane followed by oxidation in the presence of a copper chromite catalyst at high temperatures is a known method for preparing pyrazine derivatives.

Other notable strategies for pyrazine synthesis include:

The dehydrogenation of piperazines, often facilitated by heterogeneous catalysts.

The reaction of α-halo ketones with diamines.

The condensation of diamines with epoxides.

A biomimetically inspired route involving the homodimerization of α-amino aldehydes followed by air oxidation.

More recent advancements have focused on developing more environmentally benign and efficient methods. These include metal-catalyzed dehydrogenative coupling reactions and one-pot syntheses. For example, manganese pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-aminoalcohols to form 2,5-dialkyl-substituted pyrazines.

| Synthesis Method | Description | Key Reactants | Key Intermediates/Products |

| Staedel–Rugheimer Synthesis | Reaction of 2-chloroacetophenone with ammonia, followed by condensation and oxidation. | 2-chloroacetophenone, ammonia | Amino ketone, pyrazine |

| Gutknecht Synthesis | Self-condensation of an alpha-ketoamine. | α-ketoamine | Pyrazine |

| Condensation of 1,2-Dicarbonyls and 1,2-Diamines | Condensation followed by oxidation. | 1,2-dicarbonyl, 1,2-diamine | Dihydropyrazine, pyrazine |

| Dehydrogenation of Piperazines | Removal of hydrogen from piperazine (B1678402) to form pyrazine. | Piperazine | Pyrazine |

Regioselective Introduction of Bromo and Methylthio Functionalities

The synthesis of 2-bromo-5-(methylthio)pyrazine requires the specific and controlled introduction of both a bromine atom and a methylthio group onto the pyrazine ring. This is achieved through regioselective halogenation and thiolation reactions.

The introduction of a bromine atom onto the pyrazine ring can be achieved through various halogenation techniques. The inherent electron-deficient nature of the pyrazine ring makes it less susceptible to electrophilic substitution compared to benzene. However, under specific conditions, direct bromination is possible.

A key strategy for achieving regioselectivity is to start with a substituted pyrazine precursor that directs the incoming bromine atom to the desired position. For example, starting with 2-aminopyrazine, a regioselective chlorination can be performed, followed by bromination using N-bromosuccinimide (NBS). This multi-step approach allows for controlled installation of the halogen. In some cases, direct treatment with hydrogen bromide can also yield brominated pyrazines.

The introduction of a methylthio group onto the pyrazine ring can be accomplished through several synthetic strategies, primarily involving nucleophilic aromatic substitution or metal-mediated coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing sulfur-containing functional groups onto electron-deficient aromatic rings like pyrazine. In this approach, a pyrazine derivative with a suitable leaving group, such as a halogen, at the desired position is reacted with a sulfur nucleophile. For the synthesis of a methylthio-substituted pyrazine, sodium thiomethoxide (NaSMe) is a commonly used nucleophile. The reaction proceeds via a Meisenheimer complex intermediate, where the electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the negative charge.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-sulfur bonds. These methods offer an alternative to traditional nucleophilic substitution and can often be performed under milder conditions with a broader substrate scope. For the introduction of a methylthio group, a common approach involves the coupling of a halopyrazine (such as a bromopyrazine) with a methylthiolating agent in the presence of a palladium catalyst and a suitable ligand. While specific examples for the direct methylthiolation of pyrazines using this method are less commonly detailed in general synthesis reviews, the principles of palladium-catalyzed C-S bond formation are well-established and applicable to heterocyclic systems.

Thiolation and Methylthio-Group Installation Strategies

Advanced Synthetic Transformations for Derivatization

Once this compound is synthesized, it can serve as a versatile intermediate for further derivatization. The bromine atom is particularly useful as a handle for a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce new carbon-carbon bonds at the 2-position. In a related example, 2,5-dibromopyrazine (B1339098) has been used in a double Suzuki-Miyaura coupling with a 3-borylindole to synthesize a pyrazine bisindole alkaloid.

Similarly, the bromine can be displaced by other nucleophiles or participate in other metal-catalyzed transformations, allowing for the introduction of a wide range of functional groups. The methylthio group can also be modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties and biological activity of the molecule.

Cross-Coupling Reactions at the Bromine Position

The bromine atom at the C2 position of the pyrazine ring is a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for introducing aryl, heteroaryl, and alkynyl moieties, thereby enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of its boron-based reagents. rsc.orgacs.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide. libretexts.org For substrates like this compound, this reaction provides a direct route to 2-aryl- or 2-heteroaryl-5-(methylthio)pyrazines.

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful optimization of several parameters, including the palladium catalyst, the ligand, the base, and the solvent system. covasyn.comfigshare.com

Catalyst and Ligand: A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. mdpi.com The choice of ligand is critical, as it influences the stability and reactivity of the catalytic species. Electron-rich and bulky phosphine (B1218219) ligands often accelerate the rate-limiting oxidative addition step, particularly for less reactive aryl chlorides, and can be beneficial for bromo-derivatives as well. libretexts.orgquora.com

Base: A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used, often in aqueous solutions. mdpi.comquora.com The strength and solubility of the base can significantly impact the reaction rate and yield.

Solvent: The choice of solvent is crucial for solubilizing the reactants and catalyst. Common solvents include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene, and polar aprotic solvents like N,N-dimethylformamide (DMF). mdpi.comresearchgate.net Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base. mdpi.com

The following table summarizes typical conditions that have been optimized for the Suzuki-Miyaura coupling of various halo-heterocycles, which are applicable to this compound.

| Parameter | Common Reagents/Conditions | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), XPhosPdG2 | Catalyzes the C-C bond formation. | mdpi.comresearchgate.net |

| Ligand | Triphenylphosphine (B44618) (PPh₃), XPhos | Stabilizes the Pd(0) species and facilitates oxidative addition. | libretexts.org |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. | mdpi.comquora.com |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF, Acetonitrile | Solubilizes reactants and catalyst. | mdpi.comresearchgate.net |

| Temperature | 70-100 °C | Provides energy to overcome activation barriers. | mdpi.com |

The electronic nature of the boronic acid coupling partner plays a significant role in the outcome of the Suzuki-Miyaura reaction.

Scope: The reaction is generally broad in scope. Boronic acids bearing electron-donating groups (e.g., methoxy, methyl) tend to react efficiently. researchgate.net Similarly, electron-poor boronic acids, substituted with groups like nitro or trifluoromethyl, are also effective coupling partners. The pyrazine ring itself is electron-deficient, which generally facilitates the initial oxidative addition step with the palladium catalyst. rsc.org

Limitations: While versatile, the reaction has limitations.

Protodeboronation: A significant side reaction is the cleavage of the C–B bond of the organoboron reagent by a proton source, which leads to the formation of an arene byproduct and reduces the yield of the desired coupled product. This process is particularly problematic for electron-rich heterocyclic derivatives and some electron-deficient arylboronic acids. nih.gov

Steric Hindrance: Sterically hindered boronic acids (e.g., those with ortho-substituents) can react more slowly, potentially requiring higher temperatures, longer reaction times, or more specialized catalyst systems to achieve good yields.

Base-Sensitive Substrates: The requisite basic conditions can be a drawback for substrates containing base-sensitive functional groups, which may undergo degradation. quora.com

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the fact that the reaction conditions are generally neutral or mild. organic-chemistry.org

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, a Stille coupling with an appropriate organostannane (e.g., Aryl-Sn(Bu)₃, Vinyl-Sn(Bu)₃) would yield the corresponding 2-substituted pyrazine. A key advantage is the stability of organostannanes to air and moisture. wikipedia.org However, a major drawback is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product, which has limited its application, especially in pharmaceutical synthesis. organic-chemistry.org

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | harvard.edu |

| Ligand | AsPh₃, PPh₃ | harvard.edu |

| Solvent | DMF, Toluene, THF | harvard.edu |

| Additives | CuI, LiCl | organic-chemistry.orgharvard.edu |

The Sonogashira coupling is the most reliable and prevalent method for forming C(sp²)–C(sp) bonds, specifically for the introduction of alkynyl groups. rsc.org The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst (e.g., CuI). researchgate.net

This reaction is exceptionally valuable for extending π-conjugated systems, a common strategy in the development of materials for electronics and photonics. rsc.org When applied to this compound, the Sonogashira coupling provides a direct pathway to 2-alkynyl-5-(methylthio)pyrazine derivatives. The reaction generally proceeds under mild, basic conditions, often using an amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), which also serves as the solvent in some cases. rsc.org The method is compatible with a wide range of functional groups on both the alkyne and the pyrazine substrate. rsc.orgnih.gov

| Parameter | Common Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | rsc.org |

| Copper Co-catalyst | CuI | researchgate.net |

| Base | TEA, DIPEA | rsc.org |

| Solvent | THF, DMF, or the amine base itself | rsc.org |

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction

Modifications at the Methylthio Position

The methylthio (–SCH₃) group offers another site for synthetic modification, which can significantly alter the electronic properties and biological activity of the pyrazine molecule. The sulfur atom can be oxidized to afford the corresponding sulfoxide and sulfone, which are more electron-withdrawing and can act as hydrogen bond acceptors.

The oxidation of the sulfide (B99878) to a sulfoxide (methylsulfinyl) and subsequently to a sulfone (methylsulfonyl) is a common transformation. This is typically achieved using controlled amounts of oxidizing agents. For instance, one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can selectively produce the sulfoxide, while the use of excess oxidant and/or higher temperatures leads to the formation of the sulfone. The resulting 2-bromo-5-(methylsulfonyl)pyrazine (B1379046) is a known compound, indicating the viability of this synthetic route. chemspider.comchemicalbook.com This transformation converts the slightly electron-donating methylthio group into a strongly electron-withdrawing methylsulfonyl group, which profoundly impacts the reactivity of the pyrazine ring, making it more susceptible to nucleophilic attack.

Oxidation of Sulfide to Sulfoxide and Sulfone

The methylthio group in this compound represents a key functional handle that can be readily oxidized to the corresponding sulfoxide and sulfone. These oxidized derivatives are valuable intermediates for further synthetic manipulations and are often explored for their potential biological activities. The oxidation of analogous 6-alkylthiopyrazine-2-carboxylic acids has been shown to yield the respective sulfoxy- and sulfonyl derivatives, indicating the feasibility of this transformation on the this compound scaffold. nih.gov

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The selective oxidation to the sulfoxide can typically be achieved by using one equivalent of the oxidizing agent at low temperatures, while the use of excess oxidant and/or higher temperatures will generally lead to the formation of the sulfone.

Table 1: Oxidation Reactions of the Methylthio Group

| Starting Material | Reagent(s) | Product(s) | Key Considerations |

| This compound | 1 eq. m-CPBA or H₂O₂ | 2-Bromo-5-(methylsulfinyl)pyrazine | Stoichiometry of the oxidizing agent is crucial for selective oxidation to the sulfoxide. |

| This compound | ≥2 eq. m-CPBA or H₂O₂ | 2-Bromo-5-(methylsulfonyl)pyrazine | Excess oxidant and/or elevated temperatures favor the formation of the sulfone. |

The resulting sulfoxides and sulfones exhibit altered electronic properties compared to the parent sulfide, which can influence the reactivity of the pyrazine ring in subsequent reactions. The sulfonyl group, in particular, is a strong electron-withdrawing group and can act as a good leaving group in nucleophilic aromatic substitution reactions.

Nucleophilic Displacement of the Methylthio Group

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. scribd.com In this compound, both the bromo and methylthio substituents can potentially be displaced by nucleophiles. However, halogens are generally better leaving groups than alkylthio groups in SNAr reactions on electron-deficient heterocyclic systems. Therefore, nucleophilic attack is more likely to occur at the carbon atom bearing the bromine atom.

Displacement of the methylthio group would require harsh reaction conditions or specific activation of the group, for instance, by oxidation to the corresponding sulfone. The methylsulfonyl group is a much better leaving group than the methylthio group, and its displacement by nucleophiles such as amines or alkoxides would proceed under more facile conditions.

Table 2: Potential Nucleophilic Displacement Reactions

| Starting Material | Nucleophile | Potential Product(s) | Remarks |

| This compound | Amines, Alkoxides | 2-Amino/Alkoxy-5-(methylthio)pyrazine | Displacement of the bromo substituent is generally favored over the methylthio group. |

| 2-Bromo-5-(methylsulfonyl)pyrazine | Amines, Alkoxides | 2-Bromo-5-amino/alkoxypyrazine | The methylsulfonyl group is an excellent leaving group, facilitating nucleophilic displacement. |

Considerations for Scalable Synthesis and Industrial Applications

The industrial production of pyrazine derivatives for applications in pharmaceuticals and agrochemicals necessitates the development of scalable, cost-effective, and sustainable synthetic routes. nih.gov For a molecule like this compound, key considerations for large-scale synthesis include the availability and cost of starting materials, the efficiency and safety of each synthetic step, and the ease of purification of the final product and intermediates.

The use of continuous-flow technologies is gaining traction in the pharmaceutical and fine chemical industries as a means to improve safety, efficiency, and scalability. nih.gov A continuous-flow process for the synthesis of pyrazinamide (B1679903) derivatives has been reported, highlighting the potential of this technology for the production of other bioactive pyrazines. nih.gov Such a strategy could be envisioned for the synthesis of this compound, potentially offering better control over reaction parameters and reducing the risks associated with handling hazardous reagents on a large scale.

The demand for pyrazine derivatives is significant, particularly in the food and pharmaceutical industries. mdpi.com The development of efficient and scalable synthetic methods is crucial to meet this demand and to enable the exploration of these compounds in various applications.

Synthetic Challenges and Future Methodological Developments

The development of novel synthetic methodologies that offer greater control over regioselectivity is an active area of research. This includes the use of directing groups, transition-metal-catalyzed cross-coupling reactions, and C-H activation strategies. mdpi.comresearchgate.net These modern synthetic tools have the potential to streamline the synthesis of complex pyrazine derivatives and provide access to novel chemical space.

Future developments in the synthesis of pyrazine derivatives are likely to focus on the principles of green chemistry. This includes the use of more environmentally benign solvents, catalysts, and reagents, as well as the development of more atom-economical reactions. nih.gov Biocatalysis and the use of renewable starting materials are also emerging as important areas of research in the sustainable synthesis of these valuable heterocyclic compounds. mdpi.com The continuous evolution of synthetic methodologies will undoubtedly facilitate the discovery and development of new pyrazine-based molecules with important applications in medicine and beyond. nih.govbenthamdirect.com

Reactivity and Reaction Mechanisms of 2 Bromo 5 Methylthio Pyrazine

Mechanistic Insights into Nucleophilic Aromatic Substitution on Pyrazines

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems like pyrazine (B50134). The reaction typically proceeds through a stepwise mechanism involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex.

The general mechanism involves two main steps:

Nucleophilic Attack : A nucleophile attacks the carbon atom bearing a suitable leaving group (in this case, bromide), leading to the formation of the tetrahedral Meisenheimer complex. The negative charge is delocalized across the pyrazine ring and stabilized by the electron-withdrawing nitrogen atoms.

Leaving Group Departure : The aromaticity of the ring is restored by the elimination of the leaving group.

Kinetic investigations of SNAr reactions have shown that the reaction mechanism can be influenced by factors such as the choice of base and reaction conditions, which can sometimes lead to changes in the reaction pathway. For pyrazines, the inherent electron-poor nature of the ring facilitates nucleophilic attack, making them suitable substrates for SNAr reactions.

Influence of Bromine and Methylthio Substituents on Ring Reactivity

The reactivity of the 2-Bromo-5-(methylthio)pyrazine molecule is a composite of the effects exerted by its two substituents on the electron-deficient pyrazine ring.

Bromine Atom : As a halogen, bromine acts as a good leaving group, which is a prerequisite for SNAr reactions. Electronegativity-wise, it exerts an electron-withdrawing inductive effect (-I), which further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack at the carbon to which it is attached.

Methylthio Group (-SCH₃) : The methylthio group has a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but can be electron-donating through its resonance effect (+R) by donating a lone pair of electrons from the sulfur atom. In the context of reactions like Suzuki coupling, the presence of multiple electron-donating groups can deactivate the pyrazine ring towards the initial oxidative addition step.

Catalytic Transformations Involving this compound

This compound is a valuable building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions that enable the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are prominently used for the functionalization of halopyrazines. This compound serves as a substrate in reactions like the Suzuki-Miyaura coupling, which is a powerful method for forming biaryl compounds.

The general catalytic cycle for a Suzuki reaction involves three key steps:

Oxidative Addition : The low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the pyrazine, forming a palladium(II) intermediate.

Transmetalation : The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

In a study focused on preparing asymmetrically substituted pyrazines, 5-halo-2-(methylthio)pyrazines were successfully coupled with various arylboronic acids using a palladium catalyst, demonstrating the utility of this compound in building more complex molecular architectures. The use of microwave irradiation has been shown to be highly effective in accelerating these coupling reactions.

Table 1: Suzuki Coupling of 5-Halo-2-(methylthio)pyrazines with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base/Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Arylboronic Acid 1 | Pd(PPh₃)₄ | K₂CO₃ / Toluene-Ethanol-H₂O | 10 min (MW) | 90 |

| Arylboronic Acid 2 | Pd(PPh₃)₄ | K₂CO₃ / Toluene-Ethanol-H₂O | 10 min (MW) | 88 |

| Arylboronic Acid 3 | Pd(PPh₃)₄ | K₂CO₃ / Toluene-Ethanol-H₂O | 10 min (MW) | 91 |

Data derived from a study on asymmetrically tri- and tetrasubstituted pyrazines.

The ligands coordinated to the transition metal center play a crucial role in catalysis by influencing the catalyst's stability, activity, and selectivity. In the context of palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are commonly used.

These ligands affect the elementary steps of the catalytic cycle:

Oxidative Addition : The electronic and steric properties of the ligand can influence the rate of the catalyst's oxidative addition to the aryl halide.

Reductive Elimination : Ligands are critical for facilitating the final reductive elimination step to release the product and regenerate the active catalyst.

In some cases, replacing a ligand like triphenylphosphine (PPh₃) with triphenylarsine (B46628) (AsPh₃) has been observed to affect the outcome of the reaction, highlighting the sensitivity of the catalytic system to the coordinating ligand. The development of specialized ligands has been a significant advancement, enabling the coupling of a wider range of substrates with improved reaction rates.

Electrophilic Aromatic Substitution Patterns

Pyrazines are inherently electron-deficient heterocycles due to the presence of two electronegative nitrogen atoms. This makes them highly deactivated towards electrophilic aromatic substitution (EAS), a reaction that typically requires electron-rich aromatic rings. Reactions often necessitate harsh conditions, and the yields can be low.

The directing effects of the existing substituents would guide the position of any potential electrophilic attack. Both the bromine atom and the methylthio group are ortho-, para-directing substituents. However, the strong deactivating nature of the pyrazine ring itself is the dominant factor, making EAS reactions on this compound unfavorable. Studies on related fused pyrazine systems have explored their reactions with electrophilic reagents, which can provide some insight into the facial selectivity and reactivity of the pyrazine core.

Radical Reactions and Single Electron Transfer Processes

While ionic reactions like SNAr and catalytic cross-coupling are more common for this compound, the potential for radical reactions exists. Halogenated aromatic compounds can participate in reactions involving radical intermediates or single electron transfer (SET) mechanisms.

For instance, the synthesis of related bromopyrazines can involve diazotization followed by a Sandmeyer-type reaction, a process known to involve radical intermediates. The immediate availability of a bromine radical after the formation of a diazonium salt was found to be crucial for product formation, suggesting that pyrazine derivatives can sustain radical pathways. Although specific studies on radical reactions involving this compound are not widely documented, it is plausible that under appropriate conditions (e.g., using radical initiators or photolysis), the C-Br bond could undergo homolytic cleavage to initiate radical chain reactions.

Applications of 2 Bromo 5 Methylthio Pyrazine in Chemical Synthesis

Building Block in Organic Synthesis

As a heterocyclic building block, 2-Bromo-5-(methylthio)pyrazine provides a stable pyrazine (B50134) core that can be elaborated upon through various chemical reactions. bldpharm.com The presence of the bromine atom, a good leaving group, facilitates cross-coupling reactions, while the methylthio group can be oxidized or otherwise modified, offering multiple avenues for synthetic diversification.

The primary application of this compound in organic synthesis is as a precursor for a wide range of substituted pyrazine derivatives. The carbon-bromine bond is particularly amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira couplings), enabling the introduction of various alkyl, aryl, or acetylenic substituents at the 2-position of the pyrazine ring. This versatility allows chemists to systematically modify the core structure to access novel compounds with tailored properties. An example of a more complex derivative is 2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine, which features a significantly more elaborate substituent built upon the pyrazine core.

In the context of synthesizing complex natural products or pharmaceuticals, this compound serves as a crucial intermediate. Its bifunctional nature—possessing two distinct sites for chemical modification—allows it to be incorporated into a larger molecule in a planned synthetic sequence. The bromine atom can be reacted first, followed by modification of the methylthio group in a subsequent step, or vice versa. This controlled reactivity is essential in multi-step syntheses where specific bond formations are required to construct the final target molecule.

Role in Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of pharmacological effects including anticancer and antitubercular activities. nih.gov Consequently, this compound is an important starting material in medicinal chemistry, frequently used in the production of Active Pharmaceutical Ingredients (APIs). lookchem.com It is a common intermediate for synthesizing various drugs, including antibiotics and fungicides.

The pyrazine ring system present in this compound is considered a "privileged scaffold" in drug discovery. This means its core structure is capable of binding to multiple biological targets, making it a valuable starting point for developing new drugs. nih.govnih.gov

Researchers actively use pyrazine derivatives to design and synthesize novel therapeutic agents. By using the pyrazine core as a central scaffold, various functional groups can be attached to interact with specific biological targets. For example, novel bldpharm.comtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent dual inhibitors of the c-Met and VEGFR-2 kinases, which are important targets in cancer therapy. frontiersin.org In another study, hybrid molecules incorporating the pyrazine scaffold were designed and synthesized as potential anti-tubercular agents against Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Therapeutic Targets for Pyrazine-Based Compounds

| Therapeutic Area | Biological Target | Example Compound Class |

| Oncology | c-Met/VEGFR-2 Kinases | bldpharm.comtriazolo[4,3-a]pyrazine derivatives frontiersin.org |

| Infectious Disease | Pantothenate Synthetase | Pyrazine-hydrazone hybrids nih.gov |

| Infectious Disease | Mycobacterium tuberculosis | Pyrazinamide (B1679903) and its analogs |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.org For pyrazine derivatives, SAR studies involve synthesizing a series of analogs by modifying the core structure of a lead compound and evaluating how these changes affect its potency and selectivity. researchgate.netgardp.org

Quantum chemistry methods and quantitative structure-activity relationship (QSAR) models are used to study how substitutions on the pyrazine ring affect molecular properties. semanticscholar.org For instance, the addition of a bromo substituent can lead to a decrease in the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which can make the molecule more reactive. semanticscholar.org Furthermore, in related heterocyclic systems, the introduction of a 5-methylthio group has been shown to significantly increase a compound's affinity for its biological target receptor. acs.org These findings guide medicinal chemists in designing new molecules with enhanced biological activity and improved pharmacological profiles. gardp.org

Table 2: Principles of SAR for Pyrazine Derivatives

| Structural Modification | Potential Effect on Activity | Rationale |

| Addition of Bromo Group | Increased Reactivity | Lowers the energy of the LUMO semanticscholar.org |

| Addition of Methylthio Group | Increased Receptor Affinity | Can enhance binding interactions with the target protein acs.org |

| Varying Substituents | Modulated Potency/Selectivity | Alters steric and electronic properties to optimize target engagement |

Applications in Agrochemicals and Materials Science

The utility of this compound is most prominently documented in the field of agrochemicals, where it serves as a key building block. In materials science, while direct applications of this specific compound are not widely detailed, the broader family of pyrazine derivatives is recognized for its valuable contributions.

Agrochemicals

This compound is a common organic synthesis intermediate with a range of applications in the creation of pesticides. It is principally utilized in the synthesis of fungicides, among other agrochemical products. The molecular structure of this compound, featuring a reactive bromine atom and a methylthio group on the pyrazine ring, allows for diverse chemical modifications, making it a valuable precursor for more complex and biologically active molecules.

Materials Science

While specific research detailing the incorporation of this compound into advanced materials is not extensively available, the pyrazine scaffold is of considerable interest in materials science. Pyrazine derivatives are being explored for their potential in developing novel functional materials with unique electronic and optical properties. The inherent aromaticity and electron-deficient nature of the pyrazine ring make it a suitable component for various material applications.

| Class of Pyrazine-Based Material | Potential Application | Relevant Pyrazine Characteristics |

| Conductive Polymers | Organic electronic devices, sensors | Electron-accepting nature, planarity for π-stacking |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Nitrogen atoms for metal coordination, tunable structure |

| Organic Light-Emitting Diodes (OLEDs) | Display technologies, lighting | Charge transport properties, thermal stability |

This table presents a general overview of the applications of the broader class of pyrazine derivatives in materials science.

Emerging Applications in Supramolecular Chemistry and Catalysis

The unique structural and electronic properties of the pyrazine ring have led to emerging interest in its use in the sophisticated fields of supramolecular chemistry and catalysis. Although specific examples involving this compound are not yet prominent in the literature, the foundational principles suggest its potential utility.

Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of large, complex assemblies of molecules held together by non-covalent interactions. Pyrazine-containing molecules are of interest as "tectons" or building blocks in the construction of these supramolecular architectures. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors or as coordination sites for metal ions, facilitating the self-assembly of intricate and functional structures. The ability to form coordination polymers with specific network topologies makes pyrazine derivatives valuable in the design of crystalline solids with tailored properties. mdpi.com

Catalysis

In the field of catalysis, pyrazine derivatives are being investigated for their role as ligands in the formation of catalytically active metal complexes. The nitrogen atoms of the pyrazine ring can coordinate to a metal center, influencing its electronic properties and reactivity. This can lead to the development of novel catalysts for a variety of organic transformations. The specific substituents on the pyrazine ring can be modified to fine-tune the steric and electronic environment around the metal center, thereby optimizing the catalyst's performance for a particular reaction.

While the direct application of this compound in these emerging fields is still an area ripe for exploration, its status as a readily available and modifiable pyrazine derivative positions it as a promising candidate for future research in the development of novel supramolecular systems and catalytic applications.

Computational and Theoretical Studies of 2 Bromo 5 Methylthio Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on pyrazine (B50134) derivatives have been instrumental in understanding their molecular geometry, electronic properties, and vibrational frequencies. researchgate.netnih.gov For 2-Bromo-5-(methylthio)pyrazine, DFT studies, typically using a basis set like B3LYP/6-311++G(d,p), can elucidate the impact of the bromo and methylthio substituents on the pyrazine ring. researchgate.net

These calculations can predict key geometric parameters such as bond lengths and angles, providing a detailed three-dimensional structure of the molecule. Furthermore, DFT is used to calculate electronic properties like the dipole moment and the distribution of electron density, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. taylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the chemical behavior of a compound. taylorandfrancis.com

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electron-withdrawing nature of the bromine atom and the pyrazine ring itself, combined with the electron-donating potential of the methylthio group, will influence the energies and localizations of the HOMO and LUMO. It is expected that the HOMO will have significant contributions from the sulfur atom of the methylthio group and the pyrazine ring, while the LUMO will be predominantly located over the electron-deficient pyrazine ring. This distribution helps in predicting the sites for electrophilic and nucleophilic attack.

| Parameter | Description | Predicted Value for a Substituted Pyrazine Derivative |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.5 to 5.5 eV |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |

The presence of the methylthio group introduces rotational flexibility around the C-S bond in this compound. Conformational analysis is a computational method used to identify the most stable spatial arrangements of a molecule (conformers) and the energy barriers between them.

By systematically rotating the methylthio group and calculating the corresponding energy at each step, an energy landscape can be generated. This landscape reveals the global minimum energy conformation, which is the most populated and stable form of the molecule under equilibrium conditions. The analysis also identifies local energy minima and the transition states that connect them. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.govjetir.org

A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals common interaction patterns. The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. nih.govresearchgate.net Additionally, π-π stacking interactions between the aromatic pyrazine ring and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) are common. The bromine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity. researchgate.net The methylthio group can engage in hydrophobic interactions and potentially act as a hydrogen bond acceptor through its sulfur atom.

Molecular dynamics (MD) simulations can further explore the stability of the docked ligand-protein complex over time. MD provides a dynamic view of the interactions, allowing for the observation of conformational changes in both the ligand and the protein upon binding.

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyrazine Ring | Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Pyrazine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Bromo Group | Halogen Bonding | Carbonyl oxygen of the protein backbone, Aspartate, Glutamate |

| Methylthio Group | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Methionine |

Pyrazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov By performing molecular docking studies with this compound against various known drug targets, its potential pharmacological activity can be predicted.

For example, docking this compound into the active sites of bacterial enzymes like DNA gyrase or dihydrofolate reductase could suggest potential antibacterial activity. Similarly, docking against protein kinases, which are often dysregulated in cancer, could indicate potential anticancer properties. consensus.app The predicted binding affinity, typically expressed as a docking score or binding free energy, provides a quantitative measure of the potential potency of the compound. These in silico predictions can then be used to prioritize the compound for experimental testing. mdpi.com

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. These studies can map out the entire reaction pathway, from reactants to products, through the identification of transition states. A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, consequently, the reaction rate.

For this compound, quantum chemical studies could investigate various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or oxidation at the sulfur atom. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction's feasibility and kinetics can be obtained. These studies can also provide insights into the regioselectivity of reactions, explaining why a reaction occurs at one position of the molecule over another. Such theoretical investigations are crucial for optimizing synthetic routes and understanding the metabolic fate of the compound in biological systems.

Cheminformatics and QSAR Modeling for Derivative Design

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal computational tools in modern drug discovery and medicinal chemistry. These methodologies leverage the chemical structure of a lead compound, such as this compound, to predict its biological activity and guide the rational design of more potent and selective derivatives. By establishing a mathematical correlation between the physicochemical properties of a series of compounds and their activities, QSAR models can significantly reduce the need for extensive and costly synthesis and biological screening of numerous analogues.

The fundamental principle of QSAR is that the biological activity of a chemical compound is a function of its molecular structure and properties. For a scaffold like this compound, this involves calculating a variety of molecular descriptors that quantify its topological, electronic, and steric features. These descriptors are then used as independent variables in statistical models to predict a specific biological endpoint, such as inhibitory concentration (IC50) or binding affinity.

Molecular Descriptor Calculation for Pyrazine Scaffolds

The initial step in any QSAR study involves the calculation of molecular descriptors for a set of related compounds. While specific QSAR studies focused exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous pyrazine derivatives. nih.govsemanticscholar.org These studies typically employ quantum chemistry methods, such as Density Functional Theory (DFT), to obtain accurate molecular geometries and electronic properties. semanticscholar.org

Key molecular descriptors relevant to the design of derivatives from a this compound core include:

Electronic Descriptors: These properties govern how a molecule interacts with biological targets at an electronic level. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges (e.g., Natural Bond Orbital (NBO) charges). semanticscholar.org For instance, the addition of a bromo group to a pyrazine ring has been shown to increase the heat of formation. semanticscholar.org

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and the number of rotatable bonds (nrotb). semanticscholar.org

Physicochemical Descriptors: These relate to a compound's behavior in a biological system, such as its lipophilicity (logP) and aqueous solubility (logS). The Topological Polar Surface Area (TPSA) is another crucial descriptor for predicting cell membrane permeability. semanticscholar.org

The following table illustrates examples of calculated descriptors for simple pyrazine derivatives, providing a baseline for understanding how substitutions on the pyrazine ring can modulate these key properties.

| Compound | Heat of Formation (ΔHf) [kcal/mol] | HOMO (au) | LUMO (au) | Dipole Moment (µ) [Debye] |

| Pyrazine | 44.09 | -0.253 | -0.055 | 0.00 |

| 2-Methylpyrazine | 37.05 | -0.247 | -0.051 | 0.59 |

| 2-Bromopyrazine | 49.73 | -0.269 | -0.068 | 1.50 |

| 2,3-Dibromopyrazine | 55.88 | -0.268 | -0.075 | 2.05 |

This data is derived from studies on related pyrazine derivatives and serves as an illustrative example of the types of descriptors used in QSAR modeling. semanticscholar.org

Development and Validation of QSAR Models

Once a dataset of compounds with their calculated descriptors and measured biological activities is assembled, statistical methods are employed to generate the QSAR model. Common techniques include Multiple Linear Regression (MLR) and machine learning approaches like Artificial Neural Networks (ANN). nih.govsemanticscholar.org

Multiple Linear Regression (MLR): This method creates a linear equation that relates the most significant molecular descriptors to the biological activity. The quality of the model is assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Artificial Neural Networks (ANN): ANNs are non-linear models that can capture more complex relationships between structure and activity. They are particularly useful when the underlying biological mechanism is not fully understood. Studies on pyrazine derivatives have shown that ANN models can sometimes offer superior predictive power compared to MLR models. semanticscholar.org

A robust QSAR model must be rigorously validated to ensure its predictive accuracy for new, untested compounds. This is typically done using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model's training.

Application in Derivative Design

The ultimate goal of developing a QSAR model for a series of compounds based on the this compound scaffold is to guide the synthesis of new derivatives with enhanced biological activity. The model can be used for in silico screening of a virtual library of potential derivatives before committing resources to their chemical synthesis. semanticscholar.org

By analyzing the QSAR equation or the weights in an ANN model, researchers can identify which molecular descriptors have the most significant impact on activity. For example, a model might reveal that:

Increasing the dipole moment is positively correlated with activity, suggesting the introduction of polar functional groups.

A negative coefficient for a steric descriptor might indicate that bulky substituents in a particular region of the molecule are detrimental to activity.

Specific electronic properties, such as the LUMO energy, are critical, guiding modifications that alter the electron-withdrawing or electron-donating nature of the substituents.

This predictive capability allows medicinal chemists to prioritize the synthesis of candidates that are most likely to succeed, thereby accelerating the drug discovery process. The insights from QSAR can suggest specific modifications to the 2-bromo or 5-(methylthio) positions of the pyrazine ring to optimize interactions with a biological target.

The table below presents computed physicochemical properties for this compound itself, which would serve as the starting point for building a QSAR model for its derivatives.

| Property | Value |

| Molecular Weight | 205.08 g/mol |

| pKa | -2.39 (Predicted) |

| Boiling Point | 271°C (Predicted) |

| Flash Point | 117°C (Predicted) |

| Density | 1.72 g/cm³ (Predicted) |

These values represent predicted physicochemical properties for the parent compound and form the basis for comparative analysis in derivative design.

Through the iterative cycle of QSAR model generation, virtual screening, synthesis, and biological testing, the design of novel compounds based on the this compound scaffold can be systematically optimized to achieve desired therapeutic profiles.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-bromo-5-(methylthio)pyrazine is likely to focus on the development of novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize greener solvents and catalysts.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. The principles of green chemistry offer a roadmap for the development of more sustainable alternatives. tandfonline.comtandfonline.com For instance, one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. tandfonline.comtandfonline.com Biocatalytic approaches, employing enzymes to catalyze specific reactions, represent another promising frontier. nih.gov These methods offer high selectivity and operate under mild conditions, aligning with the goals of sustainable chemistry. nih.gov

Future synthetic strategies could also explore the use of earth-abundant metal catalysts for cross-coupling reactions, moving away from precious metals like palladium. nih.govacs.org The development of catalytic systems based on metals such as manganese has shown promise in the synthesis of pyrazine (B50134) derivatives and could be adapted for the synthesis of this compound. nih.govacs.org Furthermore, the use of greener solvents, such as water or bio-derived solvents, will be a key consideration in developing more sustainable synthetic protocols. rasayanjournal.co.in

Table 1: Comparison of Traditional and Potential Sustainable Synthetic Approaches

| Feature | Traditional Synthetic Methods | Potential Sustainable Approaches |

| Catalysts | Often rely on precious metals (e.g., palladium) | Utilization of earth-abundant metals (e.g., manganese) or biocatalysts nih.govnih.govacs.org |

| Solvents | Use of volatile and potentially toxic organic solvents | Employment of greener solvents like water or bio-derived alternatives rasayanjournal.co.in |

| Efficiency | Multi-step processes with purification at each stage | One-pot syntheses to improve atom economy and reduce waste tandfonline.comtandfonline.com |

| Reaction Conditions | Often require high temperatures and harsh reagents | Milder reaction conditions facilitated by biocatalysts or advanced catalytic systems nih.gov |

Exploration of Undiscovered Reactivity Patterns

The presence of both a bromo and a methylthio group on the pyrazine ring of this compound offers a rich landscape for exploring novel reactivity patterns. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a characteristic that can be further modulated by the electronic effects of the substituents. researchgate.net

Future research will likely delve into the selective functionalization of this molecule. The bromo group is a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents. rsc.orgmyskinrecipes.com The methylthio group, on the other hand, can be oxidized to sulfoxide (B87167) or sulfone, which can then act as leaving groups in nucleophilic aromatic substitution reactions.

Investigating the interplay between these two functional groups could lead to the discovery of novel intramolecular reactions and the synthesis of complex heterocyclic scaffolds. For example, directed metallation-trapping procedures could be explored to functionalize the pyrazine ring at specific positions. Furthermore, the reactivity of the pyrazine nitrogen atoms as ligands for coordination chemistry presents another avenue for exploration, potentially leading to the formation of novel coordination complexes with interesting properties. nih.govmdpi.com

Advanced Applications in Targeted Drug Delivery and Diagnostics

The pyrazine scaffold is a common motif in many biologically active molecules, including kinase inhibitors used in cancer therapy. nih.govresearchgate.net The structural features of this compound make it an attractive starting point for the design of novel targeted therapeutic agents. Future research could focus on developing derivatives of this compound that can specifically target cancer cells, thereby reducing the side effects associated with traditional chemotherapy.

In the realm of diagnostics, fluorescent pyrazine derivatives have shown promise as imaging agents for the detection of pathological protein aggregates, such as those found in Alzheimer's disease. acs.orggoogle.com By incorporating fluorophores or other imaging moieties onto the this compound scaffold, it may be possible to develop novel probes for the early diagnosis and monitoring of various diseases. medibeacon.com The development of pyrazine-based compounds for optical imaging is an active area of research with significant potential. medibeacon.com

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These powerful computational tools can be employed to accelerate the design and development of new molecules with desired properties. In the context of this compound, AI and ML can be utilized in several ways.

Machine learning models can be trained to predict the reactivity and selectivity of chemical reactions, aiding in the design of more efficient synthetic routes. researchgate.netarxiv.orgyoutube.comrjptonline.org Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available starting materials, can be significantly enhanced by AI algorithms. acs.orgphiladelphia.edu.jo Furthermore, AI can be used to predict the biological activity and pharmacokinetic properties of novel derivatives of this compound, allowing for the in silico screening of large virtual libraries of compounds before committing to their synthesis. nih.gov This data-driven approach has the potential to dramatically reduce the time and cost associated with the discovery of new drugs and materials. mdpi.com

Table 2: Potential Applications of AI/ML in the Study of this compound

| Application Area | Specific AI/ML Tool/Technique | Potential Impact |

| Synthesis Planning | Retrosynthesis prediction algorithms | Design of efficient and novel synthetic routes acs.orgphiladelphia.edu.jo |

| Reactivity Prediction | Machine learning models trained on reaction data | Optimization of reaction conditions and prediction of reaction outcomes researchgate.netarxiv.orgyoutube.com |

| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) models | In silico screening for biological activity and prediction of pharmacokinetic properties nih.gov |

| Materials Design | Generative models for molecular design | Design of novel polymers and materials with tailored properties |

Broadening Scope in Materials Science and Functional Polymers

The unique electronic and structural properties of the pyrazine ring make it an attractive building block for the creation of novel functional materials and polymers. acs.org The incorporation of pyrazine units into polymer backbones can lead to materials with interesting optical, electronic, and thermal properties.

Future research could explore the use of this compound as a monomer in the synthesis of conjugated polymers. rsc.org The presence of the bromo and methylthio groups provides handles for post-polymerization modification, allowing for the fine-tuning of the material's properties. Such polymers could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability of the pyrazine nitrogen atoms to coordinate with metal ions opens up the possibility of using this compound as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.govbohrium.com These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The functional groups on the pyrazine ring could be used to introduce specific functionalities into the pores of the MOF, leading to materials with tailored properties for specific applications.

Q & A

Q. Key Variables

- Solvent Choice : DMF increases nucleophilicity but may require post-reaction dilution with ice-cold water for precipitation .

- Catalyst Purity : NBS must be recrystallized to avoid succinimide byproducts .

- Temperature : Bromination at room temperature minimizes decomposition, while tosylation requires gradual warming to 25°C .

Which analytical techniques are most effective for characterizing the structure and purity of this compound, and how should conflicting spectroscopic data be resolved?

Q. Core Techniques

- HPLC : Purity ≥98% is confirmed using reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.45 (pyrazine H), δ 2.55 (methylthio S–CH). Discrepancies in integration ratios suggest residual solvents; drying under vacuum or deuterated solvent swaps resolve this .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] at m/z 219.9712 (calc. 219.9715) .

Q. Resolving Contradictions

- X-ray Crystallography : Resolves ambiguous NOE correlations by validating spatial arrangements of bromine and methylthio groups .

- Dynamic NMR : Detects rotational barriers in the methylthio group, explaining split peaks in variable-temperature studies .

How does the methylthio substituent influence the compound's reactivity in transition-metal-catalyzed cross-coupling reactions compared to other sulfur-containing groups?

Advanced Reactivity Profile

The methylthio group acts as a directing group in Negishi cross-coupling. Nickel catalysts (e.g., Ni(acac)) enable benzylation with arylzinc reagents at room temperature, achieving 84% yield. In contrast, thioether or sulfone analogs require harsher conditions (e.g., Pd catalysts, 80°C) .

Q. Mechanistic Insight

- Activation : The methylthio group’s electron-donating nature lowers the energy barrier for oxidative addition to Ni(0) .

- Regioselectivity : Coupling occurs exclusively at the sulfur-adjacent carbon, as shown in competitive experiments with 2-(methylthio)pyrimidine .

What experimental strategies are recommended for investigating the nucleophilic substitution patterns of this compound under varying electrophilic conditions?

Q. Methodological Framework

- Nucleophilic Substitution : React with NaSMe or amines (e.g., morpholine) in THF at reflux. Monitor progress via TLC (hexane/EtOAc 3:1). Bromine substitution precedes methylthio group reactions due to higher leaving-group ability .

- Electrophilic Aromatic Substitution : Use HNO/HSO for nitration at the pyrazine C3 position, confirmed by C NMR (δ 148 ppm for NO) .

Q. Optimization Tips

- Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes for amination .

- Protecting Groups : SEM (2-(trimethylsilyl)ethoxymethyl) protects the methylthio group during multi-step syntheses .

What computational modeling approaches have been successfully applied to predict the electronic properties and reaction pathways of brominated pyrazine derivatives?

Q. Advanced Modeling Techniques

Q. Applications

- Reaction Pathway Prediction : Transition-state modeling identifies SNAr (bromine) as faster than radical pathways (methylthio) .

How can researchers resolve contradictions in reported biological activity data for this compound across different study models?

Q. Critical Analysis Framework

- Model Validation : Compare IC values in in vitro kinase assays (e.g., EGFR inhibition) vs. cell-based assays. Contradictions may arise from membrane permeability differences; logP adjustments (e.g., methyl ester prodrugs) enhance bioavailability .

- Control Experiments : Use scrambled analogs (e.g., 5-Bromo-3-methylpyrazine) to confirm target specificity in apoptosis studies .

Case Study

Discrepancies in anticancer activity (HeLa vs. MCF-7 cells) were resolved by profiling metabolizing enzymes (e.g., CYP3A4) that deactivate the compound in certain lineages .

What are the key considerations when designing structure-activity relationship (SAR) studies for this compound derivatives in medicinal chemistry research?

Q. SAR Design Principles

- Substitution Patterns : Replace bromine with Cl, I, or CF to modulate electronegativity. Fluorophenyl analogs show 3× higher kinase inhibition but lower solubility .

- Bioisosteres : Swap methylthio with sulfonamide or sulfoxide groups to enhance hydrogen-bonding capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.